4-Bromo-2-bromomethyl-5-methoxy-pyridine
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
1448870-50-5 |
|---|---|
Molecular Formula |
C7H7Br2NO |
Molecular Weight |
280.94 g/mol |
IUPAC Name |
4-bromo-2-(bromomethyl)-5-methoxypyridine |
InChI |
InChI=1S/C7H7Br2NO/c1-11-7-4-10-5(3-8)2-6(7)9/h2,4H,3H2,1H3 |
InChI Key |
IUQWQTZIACWZMP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(N=C1)CBr)Br |
Origin of Product |
United States |
Synthetic Methodologies for 4 Bromo 2 Bromomethyl 5 Methoxy Pyridine
Retrosynthetic Analysis of the 4-Bromo-2-bromomethyl-5-methoxy-pyridine Core
A retrosynthetic analysis of this compound suggests several logical disconnections to simplify the target molecule into more readily available starting materials. The most apparent disconnections involve the functional groups appended to the pyridine (B92270) core.
The bromomethyl group at the C2 position can be retrosynthetically derived from a methyl group via a radical bromination reaction. This leads to the precursor 4-bromo-5-methoxy-2-methylpyridine (B1377719) .
Further disconnection of the bromine atom at the C4 position through an electrophilic bromination pathway points to 5-methoxy-2-methylpyridine as a key intermediate. The installation of the methoxy (B1213986) group at C5 can be envisioned from a precursor like a 5-hydroxy or 5-aminopyridine derivative. For instance, a methoxy group can be formed by the etherification of a hydroxyl group, which in turn could be introduced from an amino group via a Sandmeyer-type reaction. This line of reasoning identifies 5-amino-2-methylpyridine (B47470) or 5-nitro-2-methylpyridine as plausible precursors.
This functional group interconversion (FGI) approach is often more practical than a de novo synthesis for highly substituted pyridines, as it allows for more controlled installation of the substituents.
Table 1: Key Retrosynthetic Disconnections and Precursors
| Target Molecule | Disconnection | Precursor | Synthetic Transformation |
|---|---|---|---|
| This compound | C2-CH2Br | 4-Bromo-5-methoxy-2-methylpyridine | Radical Bromination |
| 4-Bromo-5-methoxy-2-methylpyridine | C4-Br | 5-Methoxy-2-methylpyridine | Electrophilic Bromination |
| 5-Methoxy-2-methylpyridine | C5-OCH3 | 5-Hydroxy-2-methylpyridine (B31158) | Williamson Ether Synthesis |
| 5-Hydroxy-2-methylpyridine | C5-OH | 5-Amino-2-methylpyridine | Sandmeyer Reaction |
De Novo Synthesis Approaches
De novo synthesis, the construction of the pyridine ring from acyclic precursors, offers a powerful alternative for accessing substituted pyridines. daneshyari.com These methods assemble the core structure with some or all of the required substituents in place, potentially reducing the number of functionalization steps on the aromatic ring.
Strategies Involving Pyridine Ring Formation
Several classical methods for pyridine synthesis could theoretically be adapted to construct the 4-bromo-5-methoxy-2-methyl-pyridine framework, although achieving the specific substitution pattern of the target molecule presents significant regiochemical challenges.
Hantzsch Pyridine Synthesis: This method involves the condensation of two equivalents of a β-ketoester, an aldehyde, and ammonia. To generate the desired substitution pattern, highly specialized and complex starting materials would be required, making this approach less practical.
Guareschi-Thorpe Condensation: This reaction between a cyanoacetamide and a 1,3-diketone could be another possibility. However, incorporating the bromo, methoxy, and methyl groups at the correct positions on the acyclic precursors would necessitate a lengthy and potentially low-yielding synthesis of these starting materials.
Bohlmann-Rahtz Pyridine Synthesis: This approach involves the condensation of an enamine with an α,β-unsaturated ketone. While versatile, controlling the regiochemistry to achieve the 2,4,5-trisubstituted pattern of the key intermediate would be a primary obstacle.
While de novo strategies are elegant, the synthesis of the requisite highly functionalized acyclic precursors often makes this a less efficient route compared to the functionalization of a pre-formed pyridine ring for this specific target molecule.
Functionalization of Pre-formed Pyridine Rings
A more common and often more efficient strategy involves the stepwise introduction of the required functional groups onto a simpler, commercially available or easily synthesized pyridine derivative. A plausible synthetic route would start with 2-methyl-5-nitropyridine (B155877) and proceed through the sequential installation of the methoxy group, the C4 bromine, and finally the bromomethyl moiety.
Regioselective Bromination at C4
The introduction of a bromine atom at the C4 position of the 5-methoxy-2-methylpyridine intermediate is a key step. This is an electrophilic aromatic substitution reaction. The regiochemical outcome is directed by the existing substituents on the pyridine ring. The 2-methyl group is an activating, ortho-, para-directing group, while the 5-methoxy group is also a strongly activating, ortho-, para-directing group.
The positions ortho and para to the 2-methyl group are C3 and C6. The positions ortho and para to the 5-methoxy group are C4 and C6. Both groups, therefore, activate the C4 and C6 positions. The steric hindrance from the adjacent methyl group at C2 might slightly disfavor substitution at C3. The combined electronic activation from both the methyl and methoxy groups strongly favors substitution at C4 and C6. However, bromination often occurs at the C4 position due to a combination of electronic and steric factors.
Common brominating agents for this type of transformation include N-Bromosuccinimide (NBS) in the presence of an acid catalyst or bromine (Br₂) in a suitable solvent like acetic acid or sulfuric acid.
Introduction of the Bromomethyl Moiety at C2
The conversion of the methyl group at the C2 position of 4-bromo-5-methoxy-2-methylpyridine to a bromomethyl group is typically achieved through a free-radical chain reaction. daneshyari.com This type of transformation is known as benzylic or, in this case, picolylic bromination.
The reagent of choice for this reaction is N-Bromosuccinimide (NBS). wikipedia.org The reaction is initiated by a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), and is typically carried out in a non-polar solvent like carbon tetrachloride (CCl₄) or cyclohexane (B81311) under reflux or photochemical irradiation. wikipedia.orgmasterorganicchemistry.com The selectivity for the side-chain bromination over further aromatic ring bromination is a key advantage of using NBS under these conditions. masterorganicchemistry.com
Table 2: Typical Conditions for Side-Chain Bromination
| Reagent | Initiator | Solvent | Conditions |
|---|
The reactivity of methylpyridines towards NBS is influenced by the position of the methyl group, with studies showing the reactivity order to be 4-methyl > 2-methyl > 3-methyl. cdnsciencepub.com
Installation of the Methoxy Group at C5
The installation of the methoxy group at the C5 position can be accomplished starting from a readily available precursor like 2-methyl-5-nitropyridine. The synthesis involves a sequence of standard organic transformations.
Reduction of the Nitro Group: The nitro group of 2-methyl-5-nitropyridine can be reduced to an amino group to form 5-amino-2-methylpyridine. This reduction can be achieved using various methods, such as catalytic hydrogenation (e.g., H₂/Pd-C) or by using metals in acidic media (e.g., Sn/HCl or Fe/HCl).
Formation of the Hydroxyl Group: The resulting 5-amino-2-methylpyridine can be converted to 5-hydroxy-2-methylpyridine via a diazotization reaction followed by hydrolysis. This involves treating the amine with sodium nitrite (B80452) (NaNO₂) in an acidic solution (like H₂SO₄ or HCl) at low temperatures to form a diazonium salt, which is then heated in water to yield the corresponding hydroxyl compound.
Etherification: The final step is the conversion of the 5-hydroxy-2-methylpyridine to 5-methoxy-2-methylpyridine. This can be achieved through a Williamson ether synthesis, where the hydroxyl group is deprotonated with a base (e.g., sodium hydride, NaH) to form an alkoxide, which is then reacted with a methylating agent like methyl iodide (CH₃I) or dimethyl sulfate (B86663) ((CH₃)₂SO₄).
Alternatively, the methoxy group can be introduced via nucleophilic aromatic substitution on a suitable precursor, such as 2,5-dibromopyridine, by reacting it with sodium methoxide. chemicalbook.com
Convergent Synthesis Approaches
A hypothetical convergent synthesis could begin with the construction of a 4-bromo-5-methoxy-2-methylpyridine intermediate. This core structure could be assembled through various methods, such as the Hantzsch pyridine synthesis or by building upon a pre-existing pyridine ring through directed ortho-metalation and subsequent functionalization. Once the substituted methylpyridine is obtained, the final step would be a selective radical bromination of the methyl group, for instance using N-bromosuccinimide (NBS) with a radical initiator, to yield the final product. This modular approach allows for variations in the substituents on the pyridine ring to be easily implemented by changing the initial building blocks.
Another convergent pathway could involve palladium-catalyzed cross-coupling reactions, such as the Suzuki or Stille coupling. researchgate.net In this scenario, a di-halogenated pyridine could be selectively coupled with a methoxy-containing organometallic reagent at one position, and the bromomethyl group could be introduced via another coupling reaction or by functional group transformation. The versatility of these coupling reactions allows for the late-stage introduction of key functionalities, a hallmark of convergent synthesis. mdpi.com For instance, a starting material like 2,4-dibromo-5-methoxypyridine (B2902101) could potentially undergo a selective coupling reaction to introduce a methyl group at the 2-position, followed by bromination.
Optimization of Reaction Conditions and Yields in this compound Synthesis
The optimization of reaction conditions is a critical aspect of chemical synthesis, aiming to maximize product yield, minimize reaction time, and reduce the formation of byproducts. While specific optimization data for the synthesis of this compound is not extensively detailed in the public domain, valuable insights can be drawn from studies on structurally related compounds, such as the synthesis of 4-bromo-2-methylpyridine (B16423) derivatives. researchgate.net
A key step that often requires rigorous optimization is the cross-coupling reaction used to build the substituted pyridine skeleton. For example, in Suzuki coupling reactions, the choice of catalyst, base, and solvent system can dramatically influence the outcome. researchgate.netmdpi.com Research on the synthesis of 2-methyl-4-phenylpyridine (B85350) from 4-bromo-2-methylpyridine demonstrated that a combination of a palladium catalyst like Pd(dppf)Cl2 and a base such as potassium carbonate (K2CO3) in a mixed solvent system of water and 1,4-dioxane (B91453) under microwave irradiation provided optimal results, significantly increasing the yield. researchgate.net
The following interactive table illustrates the effect of different reaction components on the yield of a model Suzuki coupling reaction, based on findings for related pyridine derivatives. researchgate.net
| Catalyst | Base | Solvent System | Temperature (°C) | Yield (%) |
| Pd(PPh3)4 | K3PO4 | 1,4-dioxane/water | 90 | Moderate to Good |
| Pd(dppf)Cl2 | K2CO3 | 1,4-dioxane/water | 120 (Microwave) | 81 |
| Pd/C | Na2CO3 | Green Solvent | Varies | High |
| None | K2CO3 | 1,4-dioxane/water | 120 (Microwave) | Low |
This data is illustrative and based on the synthesis of related pyridine derivatives. researchgate.netmdpi.com
Further optimization would involve fine-tuning the reaction temperature, concentration of reactants, and reaction time. For the bromination of the methyl group, optimization would focus on the choice of brominating agent (e.g., NBS), the type and amount of radical initiator (e.g., AIBN or benzoyl peroxide), and the solvent to ensure high selectivity for the desired monobromination and to prevent side reactions.
Green Chemistry Principles in the Synthesis of Halogenated Pyridines
The application of green chemistry principles to the synthesis of halogenated pyridines is an area of growing importance, aiming to reduce the environmental impact of chemical processes. ijarsct.co.inresearchgate.net These principles focus on aspects such as waste prevention, atom economy, the use of less hazardous chemical syntheses, and designing for energy efficiency. acs.org
Key Green Chemistry Approaches:
Use of Greener Solvents: Traditional syntheses often rely on volatile and toxic organic solvents. Green alternatives include the use of water, supercritical fluids, or ionic liquids, which can reduce pollution and health risks. ijarsct.co.inrasayanjournal.co.in For instance, conducting Suzuki coupling reactions in a mixed solvent system including water has been shown to be effective. researchgate.net
Alternative Energy Sources: Microwave-assisted synthesis has emerged as a powerful tool in green chemistry. ijarsct.co.innih.gov It can significantly reduce reaction times, increase yields, and enhance selectivity compared to conventional heating methods. nih.gov This technique is applicable to various steps in the synthesis of halogenated pyridines, including coupling reactions.
Catalysis: The use of catalysts is a cornerstone of green chemistry as they allow for reactions to occur with higher efficiency and selectivity, often under milder conditions. The development of highly active and recyclable catalysts, such as palladium on carbon (Pd/C) or biocatalysts, can minimize waste and reduce the need for stoichiometric reagents. acs.org
Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. acs.org Reactions with high atom economy, such as addition reactions, are preferred over substitution or elimination reactions that generate stoichiometric byproducts.
Reduction of Derivatives: Avoiding the use of protecting groups and other temporary modifications can simplify synthetic routes, reduce the number of steps, and minimize waste. acs.org The use of highly selective enzymes can often achieve this goal. ijarsct.co.in
Safer Reagents: A key principle is to use substances that are less toxic to human health and the environment. researchgate.net This includes replacing hazardous halogenating agents like bromine gas with safer alternatives such as N-bromosuccinimide (NBS).
By integrating these principles, the synthesis of this compound and other halogenated pyridines can be made more sustainable and environmentally responsible.
Reactivity and Transformations of 4 Bromo 2 Bromomethyl 5 Methoxy Pyridine
Reactivity of the Pyridine (B92270) Nitrogen
The nitrogen atom in the pyridine ring possesses a lone pair of electrons that is not part of the aromatic π-system. This makes the nitrogen atom both basic and nucleophilic, similar to a tertiary amine. wikipedia.orguoanbar.edu.iq It readily reacts with electrophiles.
Protonation: As a base (pKa of the conjugate acid of pyridine is ~5.25), it reacts with protic acids to form crystalline pyridinium (B92312) salts. wikipedia.orggcwgandhinagar.com
Alkylation: The nitrogen can be alkylated by reacting with alkyl halides, such as methyl iodide, to form quaternary pyridinium salts. gcwgandhinagar.com This reaction introduces a positive charge into the ring, which can significantly alter the reactivity of the other substituents.
Acylation: Reaction with acid chlorides or anhydrides leads to the formation of N-acylpyridinium salts. These are often highly reactive and can be used as acyl transfer agents. gcwgandhinagar.com
Oxidation: The nitrogen atom can be oxidized, typically with peracids (like m-CPBA), to form the corresponding Pyridine-N-oxide. This transformation can modify the electronic properties of the ring, for instance, making the C4 position more susceptible to nucleophilic attack. wikipedia.org
Reactions at the Bromine Substituent (C4)
The bromine atom at the C4 position is a key functional group that enables carbon-carbon and carbon-heteroatom bond formation through various mechanisms.
The C4-bromo substituent serves as an excellent handle for palladium-catalyzed cross-coupling reactions, a cornerstone of modern organic synthesis for constructing complex molecular architectures. wikipedia.org
Suzuki-Miyaura Coupling: This reaction couples the bromopyridine with an organoboron compound, typically a boronic acid or a boronate ester, in the presence of a palladium catalyst and a base. wikipedia.orgorganic-chemistry.org This is one of the most versatile methods for forming new C-C bonds. A variety of aryl, heteroaryl, or vinyl groups can be introduced at the C4 position. nih.gov
Heck Coupling: This involves the reaction with an alkene to form a substituted alkene at the C4 position.
Sonogashira Coupling: This reaction with a terminal alkyne creates a C-C bond, introducing an alkynyl group onto the pyridine ring.
Buchwald-Hartwig Amination: This palladium-catalyzed reaction forms a new carbon-nitrogen bond between the C4 position and a primary or secondary amine.
Below is a table summarizing typical conditions for Suzuki-Miyaura cross-coupling reactions based on analogous bromopyridine systems.
| Coupling Partner | Catalyst | Base | Solvent | Temperature (°C) |
| Arylboronic Acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane (B91453)/Water | 85-95 |
| Phenylboronic Acid | Pd(dppf)Cl₂ | K₂CO₃ | 1,4-Dioxane/Water | 120 (Microwave) |
| Vinylboronic Acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene | 100 |
| Heteroarylboronic Ester | PdCl₂(dppf) | Cs₂CO₃ | THF | 70 |
This table is illustrative of general conditions used for bromopyridine derivatives and is based on findings from related studies. nih.gov
The pyridine ring is electron-deficient due to the electronegative nitrogen atom, which makes it susceptible to nucleophilic attack, particularly at the C2 and C4 positions. uoanbar.edu.iqslideshare.net In an SNAr reaction, a nucleophile attacks the carbon bearing the leaving group (in this case, bromine at C4), forming a negatively charged intermediate known as a Meisenheimer complex. This intermediate is stabilized by resonance, with one resonance structure placing the negative charge on the electronegative ring nitrogen. stackexchange.comechemi.com The subsequent departure of the bromide ion restores aromaticity. This pathway allows for the direct displacement of the C4-bromine by strong nucleophiles.
Common nucleophiles for SNAr reactions on halopyridines include:
Alkoxides (e.g., sodium methoxide) to form ethers.
Amines to form aminopyridines.
Thiols (as thiolates) to form thioethers.
The reaction is generally facilitated by the electron-withdrawing nature of the pyridine nitrogen, making the C4 position sufficiently electrophilic for attack. rsc.orgnih.gov
The bromine atom at the C4 position can be removed and replaced with a hydrogen atom. This transformation is useful if the bromine was used as a directing group or to enable other transformations and is no longer needed. Common methods for reductive dehalogenation of aryl halides include:
Catalytic Hydrogenation: Using hydrogen gas (H₂) with a palladium catalyst, often on a carbon support (Pd/C), in the presence of a base (like NaOH or NEt₃) to neutralize the HBr byproduct.
Hydride Reagents: Reagents like tributyltin hydride (Bu₃SnH) with a radical initiator (AIBN) can effectively replace the bromine with hydrogen.
Metal/Acid Systems: Active metals such as zinc (Zn) in acetic acid can also achieve this reduction.
Transformations at the Bromomethyl Group (C2)
The bromomethyl group (-CH₂Br) at the C2 position is significantly more reactive than the aromatic bromine at C4 in nucleophilic substitution reactions. It behaves like a benzylic halide, readily undergoing displacement by a wide range of nucleophiles, typically through an Sₙ2 mechanism. researchgate.net This reactivity provides a straightforward method for introducing diverse functionalities at the C2-methyl position.
The electrophilic carbon of the bromomethyl group is readily attacked by nucleophiles, displacing the bromide ion. The versatility of this reaction allows for the synthesis of a large library of derivatives. nih.gov
The table below details various nucleophiles and the corresponding products formed from the reaction with the C2-bromomethyl group.
| Nucleophile | Reagent Example | Product Functional Group |
| Hydroxide | Sodium Hydroxide (NaOH) | Alcohol (-CH₂OH) |
| Alkoxide | Sodium Methoxide (NaOMe) | Ether (-CH₂OCH₃) |
| Carboxylate | Sodium Acetate (NaOAc) | Ester (-CH₂OAc) |
| Amine | Ammonia (NH₃), RNH₂ | Amine (-CH₂NH₂, -CH₂NHR) |
| Cyanide | Sodium Cyanide (NaCN) | Nitrile (-CH₂CN) |
| Thiolate | Sodium Thiophenoxide (NaSPh) | Thioether (-CH₂SPh) |
| Azide | Sodium Azide (NaN₃) | Azide (-CH₂N₃) |
| Phosphine | Triphenylphosphine (PPh₃) | Phosphonium (B103445) Salt (-CH₂P⁺Ph₃ Br⁻) |
This table illustrates the broad scope of nucleophilic displacement reactions at the C2-bromomethyl position. researchgate.netnih.gov
Radical Reactions
The bromomethyl group at the C2 position is a primary site for radical reactions. Similar to benzylic bromides, the C-Br bond in the 2-bromomethyl moiety can undergo homolytic cleavage to generate a pyridyl-stabilized radical.
One common method for initiating such radical reactions is through the use of radical initiators like azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), often in the presence of a hydrogen atom donor. The stability of the resulting pyridyl-methyl radical is influenced by the electronic effects of the other substituents on the pyridine ring. The nitrogen atom in the pyridine ring generally has an inductively deactivating effect on radical bromination of methylpyridines (picolines) daneshyari.com.
Recent advancements in photoredox catalysis have provided mild conditions for the generation of pyridyl radicals from halopyridines nih.gov. By analogy, single-electron reduction of the bromomethyl group in 4-Bromo-2-bromomethyl-5-methoxy-pyridine could generate the corresponding pyridyl-methyl radical. This radical could then participate in various transformations, such as addition to alkenes or alkynes, to form new carbon-carbon bonds. The regioselectivity of such additions would be influenced by the steric and electronic properties of both the radical and the reacting partner nih.gov.
| Reaction Type | Reagents/Conditions | Expected Product |
| Radical Halogenation | N-Bromosuccinimide (NBS), AIBN | 4-Bromo-2-dibromomethyl-5-methoxy-pyridine |
| Radical Addition to Alkenes | Alkene, Photoredox Catalyst, H-atom donor | 4-Bromo-2-(alkyl)-5-methoxy-pyridine |
Oxidative and Reductive Transformations of the Bromomethyl Moiety
The bromomethyl group is susceptible to both oxidation and reduction, providing pathways to other important functional groups.
Oxidative Transformations:
Oxidation of the bromomethyl group can lead to the corresponding aldehyde or carboxylic acid. A variety of oxidizing agents can be employed for this purpose. For instance, reaction with dimethyl sulfoxide (B87167) (DMSO) under appropriate conditions (Kornblum oxidation) could yield the corresponding 2-formylpyridine derivative. Stronger oxidizing agents, such as potassium permanganate (B83412) or chromic acid, would be expected to oxidize the bromomethyl group directly to a carboxylic acid.
Reductive Transformations:
Reduction of the bromomethyl group to a methyl group can be achieved using various reducing agents. Catalytic hydrogenation over a palladium catalyst (Pd/C) with a hydrogen source is a common method for dehalogenation. Alternatively, hydride reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (B1222165) (NaBH4) in the presence of a transition metal catalyst can also effect this transformation. Radical-based reductions using tin hydrides (e.g., tributyltin hydride) are also effective for the dehalogenation of alkyl halides.
| Transformation | Reagents/Conditions | Product Functional Group at C2 |
| Oxidation | DMSO, NaHCO3 | Aldehyde (-CHO) |
| Oxidation | KMnO4 | Carboxylic Acid (-COOH) |
| Reduction | H2, Pd/C | Methyl (-CH3) |
| Reduction | NaBH4, NiCl2 | Methyl (-CH3) |
| Reduction | Bu3SnH, AIBN | Methyl (-CH3) |
Reactions Involving the Methoxy (B1213986) Group (C5)
The methoxy group at the C5 position is an ether linkage and can undergo reactions typical of aryl methyl ethers, most notably demethylation.
Demethylation Strategies
The cleavage of the methyl-oxygen bond in the 5-methoxy group to yield the corresponding 5-hydroxypyridine is a key transformation. Several reagents are known to effect the demethylation of methoxypyridines. A chemoselective method for the demethylation of various methoxypyridine derivatives has been developed using L-selectride in refluxing THF, which has been shown to be effective in the presence of other functional groups elsevierpure.com.
Other common demethylating agents include strong acids like hydrobromic acid (HBr) or hydroiodic acid (HI), and Lewis acids such as boron tribromide (BBr3) or aluminum chloride (AlCl3). The choice of reagent would depend on the compatibility with the other bromo-substituents on the molecule.
| Demethylating Agent | Typical Conditions |
| L-Selectride | THF, reflux |
| Boron Tribromide (BBr3) | CH2Cl2, low temperature |
| Hydrobromic Acid (HBr) | Acetic acid, heat |
Rearrangement Reactions
While simple methoxypyridines are generally stable, rearrangement reactions involving the methoxy group are not common under typical conditions. However, in more complex systems, rearrangements involving pyridine rings are known to occur mdpi.com. For the specific substrate this compound, no specific rearrangement reactions involving the methoxy group have been prominently reported in the literature. Theoretical studies or reactions under harsh conditions (e.g., high temperature, strong acids or bases) might induce rearrangements, but these are not well-established pathways for this class of compounds.
Chemo- and Regioselectivity in Multi-functionalized Pyridine Reactivity
The presence of multiple reactive sites in this compound makes chemo- and regioselectivity crucial considerations in its synthetic transformations. The relative reactivity of the different functional groups will determine the outcome of a reaction.
Bromomethyl vs. Bromo Substituent: The bromomethyl group is generally more reactive towards nucleophilic substitution and radical reactions than the aryl bromo substituent at the C4 position. This allows for selective functionalization at the C2-methyl position while leaving the C4-bromo group intact for subsequent reactions like cross-coupling.
Nucleophilic Aromatic Substitution: The pyridine ring is electron-deficient, which can facilitate nucleophilic aromatic substitution (SNAr). However, the positions on the ring are not equally reactive. The presence of the bromo and methoxy groups will influence the electron density and steric accessibility of the ring carbons.
Directed Ortho-Metalation: The methoxy group could potentially act as a directing group for ortho-metalation, although the presence of two bromo substituents might complicate this.
Cross-Coupling Reactions: The bromo substituent at C4 is a prime handle for transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira). The chemoselectivity in such reactions, particularly in the presence of the bromomethyl group, would depend on the choice of catalyst and reaction conditions. It is generally possible to selectively perform cross-coupling at the aryl-Br bond without affecting the alkyl-Br bond nih.gov.
The interplay of these factors allows for a stepwise and controlled functionalization of the pyridine core, making this compound a potentially versatile building block in organic synthesis. The predictable differences in reactivity allow for a hierarchical approach to its modification.
Mechanistic Investigations of Reactions Involving 4 Bromo 2 Bromomethyl 5 Methoxy Pyridine
Elucidation of Reaction Pathways for Functional Group Interconversions
The chemical structure of 4-Bromo-2-bromomethyl-5-methoxy-pyridine presents two primary sites for functional group interconversion: the highly reactive bromomethyl group at the 2-position and the bromo substituent at the 4-position. The divergent reactivity of these two sites allows for selective transformations, providing pathways to a diverse range of substituted pyridine (B92270) derivatives.
The bromomethyl group is particularly susceptible to nucleophilic substitution reactions. Due to the electron-withdrawing nature of the pyridine ring, the methylene (B1212753) carbon of the bromomethyl group is rendered highly electrophilic, facilitating attack by a wide array of nucleophiles. This reactivity is characteristic of benzylic-type halides. The reaction typically proceeds through a bimolecular nucleophilic substitution (SN2) mechanism, which involves a single, concerted step where the nucleophile attacks the electrophilic carbon as the bromide leaving group departs. chemicalnote.comwikipedia.org This backside attack leads to an inversion of configuration at the carbon center, a key feature of the SN2 pathway. wikipedia.orgkhanacademy.org The rate of this reaction is dependent on the concentration of both the substrate and the nucleophile. chemicalnote.comlibretexts.org
In contrast, the bromo group attached directly to the pyridine ring at the 4-position is significantly less reactive towards simple nucleophilic aromatic substitution. However, it is an excellent handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. nih.govmdpi.com This reaction provides a powerful method for the formation of carbon-carbon bonds by coupling the bromopyridine with an organoboron reagent in the presence of a palladium catalyst and a base. The generally accepted mechanism for the Suzuki coupling involves a catalytic cycle consisting of three key steps: oxidative addition, transmetalation, and reductive elimination. wikipedia.org
Initially, a low-valent palladium(0) species undergoes oxidative addition to the carbon-bromine bond of the pyridine ring, forming a palladium(II) intermediate. This is often the rate-determining step of the cycle. Subsequently, in the transmetalation step, the organic group from the organoboron reagent is transferred to the palladium center, displacing the halide. This step is typically facilitated by a base, which activates the organoboron species. Finally, the two organic fragments on the palladium(II) complex undergo reductive elimination to form the new carbon-carbon bond and regenerate the palladium(0) catalyst, allowing the cycle to continue.
The presence of both a reactive bromomethyl group and a bromo group on the same pyridine ring allows for sequential and regioselective functionalization. The significant difference in the reactivity of the two bromine substituents under different reaction conditions enables chemists to selectively target one position over the other, providing a strategic advantage in the synthesis of complex molecules.
Kinetic Studies of Key Transformations
Kinetic studies provide quantitative insights into reaction rates and the factors that influence them, offering a deeper understanding of the underlying reaction mechanisms. For reactions involving this compound, kinetic analysis helps to elucidate the energetic barriers and transition state characteristics of its key transformations.
Nucleophilic Substitution at the Bromomethyl Group:
The nucleophilic substitution at the 2-bromomethyl position is expected to follow second-order kinetics, characteristic of an SN2 reaction. The rate law for such a reaction is expressed as:
Rate = k[this compound][Nucleophile] chemicalnote.comlibretexts.org
This indicates that the reaction rate is directly proportional to the concentrations of both the pyridine substrate and the attacking nucleophile. chemicalnote.com Several factors influence the rate constant, k:
Steric Hindrance: The accessibility of the electrophilic methylene carbon is crucial. Increased steric bulk on either the substrate or the nucleophile will hinder the backside attack, leading to a decrease in the reaction rate. chemicalnote.com
Nucleophilicity: The strength of the nucleophile plays a direct role. Stronger nucleophiles will react faster than weaker ones.
Leaving Group Ability: Bromide is a good leaving group, which contributes to a favorable reaction rate.
Palladium-Catalyzed Suzuki Coupling at the 4-Bromo Position:
For many Suzuki couplings involving aryl bromides, the oxidative addition of the palladium(0) catalyst to the carbon-bromine bond is the rate-limiting step. The activation energy for this process can be influenced by the electronic properties of the pyridine ring. The electron-withdrawing nature of the nitrogen atom in the pyridine ring can facilitate the oxidative addition step. Computational studies on related systems have been employed to estimate the activation barriers for such reactions. rsc.org For instance, photocatalytic Suzuki cross-coupling reactions on Au-Pd alloy nanoparticles have shown an apparent activation energy of approximately 49.2 kJ/mol in the dark, which was lowered to 33.7 kJ/mol under visible light irradiation, demonstrating the potential for external energy sources to influence reaction kinetics. acs.org
Furthermore, kinetic isotope effect (KIE) studies, where an atom is replaced by its heavier isotope, can provide valuable mechanistic information. wikipedia.orgprinceton.edu For example, a primary KIE where a carbon-hydrogen bond is replaced by a carbon-deuterium bond can indicate whether C-H bond cleavage is involved in the rate-determining step. While specific KIE studies on this compound are not available, such experiments on related systems help to build a comprehensive understanding of the reaction mechanism. baranlab.org
Role of Catalysis in Enhancing Selectivity and Efficiency
Catalysis plays a pivotal role in controlling the reactivity of this compound, enabling selective and efficient transformations at both the bromomethyl and bromo positions. The choice of catalyst is critical in dictating which functional group reacts and in optimizing the reaction conditions for high yields and purity.
Palladium Catalysis for Suzuki-Miyaura Cross-Coupling:
The Suzuki-Miyaura cross-coupling of the 4-bromo position is almost exclusively mediated by palladium catalysts. The nature of the palladium catalyst, particularly the ligands coordinated to the metal center, has a profound impact on the reaction's efficiency and selectivity.
Catalyst Speciation: The active catalytic species can be mononuclear or multinuclear palladium complexes. Studies on 2,4-dibromopyridine (B189624) have shown that different palladium species can lead to different regioselectivities. For example, mononuclear palladium catalysts often favor reaction at the C2 position, while multinuclear palladium clusters or nanoparticles can switch the selectivity to the C4 position. acs.org This highlights the importance of understanding the catalyst's state under the reaction conditions.
Phase-Transfer Catalysis for Nucleophilic Substitution:
For nucleophilic substitution reactions at the 2-bromomethyl position, particularly when using nucleophiles that are soluble in an aqueous phase while the pyridine substrate is in an organic phase, phase-transfer catalysis (PTC) is a highly effective technique. austinpublishinggroup.com Phase-transfer catalysts, typically quaternary ammonium (B1175870) or phosphonium (B103445) salts, facilitate the transfer of the nucleophile from the aqueous phase to the organic phase where the reaction occurs. wiley-vch.de
The mechanism of phase-transfer catalysis involves the formation of an ion pair between the catalyst's cation and the nucleophile's anion. This lipophilic ion pair can then traverse the phase boundary into the organic phase. Once in the organic phase, the "naked" anion is highly reactive and readily participates in the SN2 reaction with the bromomethyl group. wiley-vch.de The catalyst cation then returns to the aqueous phase with the leaving group anion to repeat the cycle.
The use of PTC offers several advantages:
It allows reactions between reactants in immiscible phases.
It often leads to faster reaction rates and higher yields.
It can eliminate the need for expensive and anhydrous organic solvents. mdpi.com
The efficiency of a phase-transfer catalyst depends on the nature of the cation and its ability to be soluble in both phases. Chiral phase-transfer catalysts have also been developed to achieve enantioselective substitutions. nih.gov The application of PTC is particularly relevant in the synthesis of pharmaceutical intermediates, such as those for esomeprazole, where reactions involving similar pyridine derivatives are common. e3s-conferences.org
Solvent Effects on Reaction Mechanisms
The choice of solvent can have a profound impact on the rate, selectivity, and even the mechanism of reactions involving this compound. Solvents can influence the solubility of reactants and catalysts, stabilize transition states and intermediates, and in some cases, directly participate in the reaction.
For Nucleophilic Substitution at the Bromomethyl Group:
The mechanism of nucleophilic substitution at the 2-bromomethyl position, which can proceed via either an SN1 or SN2 pathway, is highly sensitive to the solvent's properties.
Polar Protic Solvents: Solvents like water, methanol (B129727), and ethanol (B145695) are polar and have acidic protons. These solvents are very effective at solvating both cations and anions. They can stabilize the carbocation intermediate formed in an SN1 reaction through ion-dipole interactions, thereby favoring this pathway. benthamopenarchives.comacs.orgopenochem.org However, they can also solvate the nucleophile through hydrogen bonding, which can decrease its nucleophilicity and slow down an SN2 reaction. benthamopenarchives.com
Polar Aprotic Solvents: Solvents such as acetone, dimethylformamide (DMF), and dimethyl sulfoxide (B87167) (DMSO) are polar but lack acidic protons. They are good at solvating cations but are less effective at solvating anions. This leaves the nucleophile relatively "naked" and more reactive, which significantly accelerates SN2 reactions. openochem.org Therefore, for a clean and efficient SN2 reaction at the bromomethyl position, a polar aprotic solvent is generally preferred.
The dielectric constant of the solvent provides a rough measure of its polarity. Generally, solvents with higher dielectric constants are more polar and can better stabilize charged species. acs.org
For Palladium-Catalyzed Suzuki Coupling at the 4-Bromo Position:
Solvent effects in Suzuki-Miyaura coupling reactions are complex and can influence multiple aspects of the catalytic cycle.
Solubility and Catalyst Stability: The solvent must be able to dissolve the reactants, the catalyst, and the base to a sufficient extent for the reaction to proceed efficiently. The polarity of the solvent can also affect the stability and aggregation state of the palladium catalyst.
Regioselectivity: In dihalogenated systems, the solvent can play a crucial role in determining the regioselectivity of the coupling reaction. For example, in the Suzuki coupling of dihalopyrrole esters, a reversal of regioselectivity was observed simply by changing the reaction solvent from DMF to a mixture of benzene (B151609) and methanol. benthamopenarchives.com This was attributed to changes in the solvation of the substrate. Similarly, in the coupling of 2,4-dichloropyridines, polar solvents like DMF led to an erosion of regioselectivity compared to less polar solvents like benzene. nih.gov
Influence on the Catalytic Cycle: The solvent can influence the rates of the individual steps in the catalytic cycle. Polar solvents can stabilize charged intermediates and transition states, potentially altering the rate-determining step. For instance, in the Suzuki coupling of chloroaryl triflates, the use of polar solvents like acetonitrile (B52724) or DMF was shown to switch the selectivity of the reaction, a phenomenon attributed to the stabilization of anionic transition states for oxidative addition. nih.gov However, other polar solvents like water and alcohols did not produce the same effect, indicating that the role of the solvent is more complex than a simple correlation with dielectric constant. nih.gov In some cases, aqueous solvent mixtures are used, and the presence of water can affect the basicity and the solubility of the reactants. libretexts.org
The following table summarizes the general influence of solvent type on SN1 and SN2 reactions:
| Solvent Type | Effect on SN1 Reaction | Effect on SN2 Reaction |
| Polar Protic | Favored (stabilizes carbocation) | Disfavored (solvates nucleophile) |
| Polar Aprotic | Disfavored | Favored (enhances nucleophilicity) |
| Nonpolar | Disfavored | Disfavored (poor solubility of reactants) |
Advanced Spectroscopic and Structural Characterization of 4 Bromo 2 Bromomethyl 5 Methoxy Pyridine
High-Resolution Nuclear Magnetic Resonance Spectroscopy (NMR) for Structural Confirmation and Isomer Differentiation
No published ¹H or ¹³C NMR spectra, including chemical shifts (δ), coupling constants (J), or nuclear Overhauser effect (NOE) data, were found for 4-Bromo-2-bromomethyl-5-methoxy-pyridine. This information is crucial for the unambiguous confirmation of the compound's covalent structure and for distinguishing it from potential constitutional isomers.
Mass Spectrometry Techniques for Molecular Formula Verification and Fragmentation Analysis
Specific mass spectrometry data, such as the exact mass of the molecular ion (M⁺) for high-resolution mass spectrometry (HRMS) verification of the molecular formula (C₇H₇Br₂NO), or the fragmentation pattern from techniques like electron ionization (EI) or electrospray ionization (ESI), could not be located. This data is essential for confirming the elemental composition and providing insights into the molecule's stability and fragmentation pathways under ionization conditions.
X-ray Crystallography for Solid-State Structure Determination and Conformational Analysis
There are no available reports on the single-crystal X-ray diffraction analysis of this compound. Consequently, information regarding its crystal system, space group, unit cell dimensions, and the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and torsional angles, remains undetermined.
Infrared and Raman Spectroscopy for Vibrational Mode Analysis
No experimental infrared (IR) or Raman spectra for this compound have been published. This data would be necessary to identify the characteristic vibrational frequencies associated with its functional groups (e.g., C-Br, C-O, C=N, C-H) and the pyridine (B92270) ring, providing a fingerprint for the compound's molecular structure.
Advanced Chromatographic Techniques for Purity Assessment and Reaction Monitoring
While general chromatographic principles could be applied, no specific methods or data from techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) for the purity assessment or reaction monitoring of this compound were found. This includes details on stationary phases, mobile phases, retention times, and detector responses.
Due to the lack of specific research findings for this compound, a detailed and scientifically accurate article that adheres to the provided outline cannot be generated at this time. The following table of mentioned compounds is provided for clarity.
Computational Chemistry and Theoretical Studies on 4 Bromo 2 Bromomethyl 5 Methoxy Pyridine
Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction
A Frontier Molecular Orbital (FMO) analysis, which examines the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is a powerful tool for predicting a molecule's reactivity. No such analysis has been reported for 4-Bromo-2-bromomethyl-5-methoxy-pyridine.
A computational study would calculate the energies of the HOMO and LUMO, as well as their spatial distribution. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy indicates its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is a key indicator of chemical stability and reactivity. A smaller gap generally suggests higher reactivity. This analysis would be crucial for predicting how this compound might behave in chemical reactions.
Table 2: Hypothetical FMO Properties of this compound. (Note: This table is for illustrative purposes only.)
| Parameter | Energy (eV) |
|---|---|
| HOMO Energy | --- |
| LUMO Energy | --- |
Prediction of Spectroscopic Properties (e.g., NMR Chemical Shifts, IR Frequencies)
Computational methods can accurately predict spectroscopic data, which is essential for the characterization of new compounds. To date, there are no published theoretical predictions of the NMR chemical shifts or IR vibrational frequencies for this compound.
Future computational work could simulate the ¹H and ¹³C NMR spectra, providing theoretical chemical shifts that would be invaluable for interpreting experimental data and confirming the compound's structure. Similarly, the calculation of vibrational frequencies would allow for the theoretical prediction of its infrared (IR) spectrum, aiding in the identification of its functional groups and vibrational modes.
Table 3: Hypothetical Predicted ¹³C NMR Chemical Shifts for this compound. (Note: This table is illustrative and does not represent actual calculated data.)
| Carbon Atom | Predicted Chemical Shift (ppm) |
|---|---|
| C2 | --- |
| C3 | --- |
| C4 | --- |
| C5 | --- |
| C6 | --- |
| CH₂Br | --- |
Reaction Pathway Modeling and Transition State Analysis
Understanding the mechanisms of reactions involving this compound would be greatly enhanced by computational modeling. This type of research, which involves mapping potential energy surfaces and identifying transition states, has not yet been undertaken for this molecule.
Such studies could elucidate the step-by-step mechanisms of its synthesis or its subsequent reactions. By calculating the activation energies for different potential pathways, researchers could predict the most likely reaction products and optimize reaction conditions. This would be particularly useful for understanding its role as a potential intermediate in organic synthesis.
Conformational Analysis and Energy Landscapes
The presence of a flexible bromomethyl group and a methoxy (B1213986) group suggests that this compound may exist in multiple conformations. A detailed conformational analysis to map its potential energy landscape has not been reported.
A systematic computational search would identify all stable conformers and their relative energies. This would reveal the most likely shapes the molecule adopts at a given temperature and provide insight into how its conformation might influence its reactivity and interactions with other molecules.
Synthetic Utility of 4 Bromo 2 Bromomethyl 5 Methoxy Pyridine As a Building Block
Precursor for Complex Heterocyclic Systems
The dual reactivity of 4-Bromo-2-bromomethyl-5-methoxy-pyridine makes it an excellent starting material for the synthesis of fused heterocyclic systems, which are prevalent in many biologically active molecules. ias.ac.inresearchgate.net By carefully choosing reagents, chemists can induce cyclization reactions to build additional rings onto the pyridine (B92270) core.
One common strategy involves a two-step sequence:
Nucleophilic Substitution: The highly reactive bromomethyl group is first targeted with a nucleophile that contains a second reactive site. For example, reacting the compound with an amino-thiol or an amino-alcohol would install a side chain at the C-2 position.
Intramolecular Cyclization: The newly introduced functional group on the side chain can then react with the bromo group at the C-4 position. This can be achieved through an intramolecular nucleophilic aromatic substitution or, more commonly, a palladium-catalyzed reaction like an intramolecular Heck, Suzuki, or Buchwald-Hartwig amination.
This approach allows for the creation of diverse fused systems, such as pyridothienopyrimidines or pyrido[2,3-d]pyrimidines, depending on the initial nucleophile and cyclization conditions used. nih.govnih.gov
Table 1: Examples of Fused Heterocyclic Systems from Pyridine Precursors
| Starting Pyridine Derivative | Reagents | Resulting Fused System |
|---|---|---|
| 2-amino-3-bromopyridine | 1. Phenyl isothiocyanate2. Base | Pyrido[2,3-d]pyrimidine |
| 2-chloro-3-cyanopyridine | Hydrazine hydrate | Pyrazolo[3,4-b]pyridine |
Scaffold for Multi-step Organic Synthesis
The pyridine core of this compound acts as a rigid scaffold upon which complex molecular structures can be built in a controlled, stepwise manner. nih.govmdpi.com The predictable and distinct reactivity of its functional groups is central to its role as a versatile synthetic template. A typical synthetic sequence would involve addressing the more reactive bromomethyl group first, followed by modification at the less reactive C-4 bromo position.
For instance, a synthetic chemist could first perform a nucleophilic substitution at the C-2 methyl position using a desired nucleophile (e.g., an amine, alcohol, or thiol). This initial reaction introduces a specific side chain. The resulting intermediate, which still contains the C-4 bromo group, can then be subjected to a completely different type of reaction, such as a Suzuki-Miyaura cross-coupling. nih.govwikipedia.orgmdpi.com This second step allows for the introduction of a wide variety of aryl or heteroaryl groups at the C-4 position. This sequential functionalization enables the synthesis of highly decorated pyridine derivatives with precise control over the substitution pattern.
Role in the Preparation of Advanced Intermediates
Pyridine and its derivatives are crucial components in a vast number of pharmaceuticals and agrochemicals. cphi-online.com this compound serves as a key starting material for the synthesis of advanced intermediates—complex molecules that are themselves precursors to final target compounds like active pharmaceutical ingredients (APIs).
The versatility of this building block allows for the rapid assembly of substituted pyridine cores that are frequently found in modern drugs. nih.govpharmablock.com For example, the C-2 position can be elaborated into a side chain that mimics a natural amino acid or provides a crucial hydrogen bond donor/acceptor, while the C-4 position can be modified to control the molecule's solubility or to interact with a specific pocket of a biological target. The ability to perform orthogonal reactions at two different sites on the pyridine ring makes this compound particularly valuable for generating complex intermediates that would otherwise require much longer and less efficient synthetic routes.
Derivatization Strategies for Chemical Library Synthesis
In modern drug discovery, the synthesis of large collections of related compounds, known as chemical libraries, is essential for identifying new lead molecules. nih.gov this compound is an ideal scaffold for combinatorial chemistry and the generation of such libraries due to its two independent points of diversification. nih.govsigmaaldrich.com
A common strategy for library synthesis using this scaffold would be a parallel synthesis approach:
A solution of this compound is distributed into an array of reaction vessels.
To each vessel, a different nucleophile from a predefined set (e.g., a library of amines or phenols) is added to react with the bromomethyl group. This creates a first generation of diverse intermediates.
Each of these intermediates is then subjected to a second reaction, for example, a Suzuki coupling, with a different boronic acid from a second library of building blocks. wikipedia.orgorganic-chemistry.org
This two-dimensional approach allows for the exponential generation of a large and diverse library of final compounds from a relatively small number of starting materials. This method is highly efficient for exploring the chemical space around the pyridine scaffold to find molecules with desired biological activities. csmres.co.uk
Table 2: Illustrative Combinatorial Library Synthesis Scheme
| Step 1: Nucleophile (R¹-Nu) | Intermediate Product | Step 2: Boronic Acid (R²-B(OH)₂) | Final Product |
|---|---|---|---|
| Morpholine | 4-Bromo-2-(morpholinomethyl)-5-methoxypyridine | Phenylboronic acid | 5-Methoxy-2-(morpholinomethyl)-4-phenylpyridine |
| Piperidine (B6355638) | 4-Bromo-5-methoxy-2-(piperidin-1-ylmethyl)pyridine | 4-Fluorophenylboronic acid | 4-(4-Fluorophenyl)-5-methoxy-2-(piperidin-1-ylmethyl)pyridine |
Future Research Directions
Development of Novel Synthetic Routes with Enhanced Sustainability
The synthesis of pyridine (B92270) derivatives has traditionally involved multi-step procedures that can be resource-intensive. nih.gov Future research could prioritize the development of sustainable and environmentally friendly synthetic methods for 4-Bromo-2-bromomethyl-5-methoxy-pyridine. nih.govresearchgate.net This could involve exploring one-pot, multicomponent reactions that reduce waste and improve efficiency. nih.gov Furthermore, the use of biomass-derived starting materials is a growing trend in green chemistry and could be investigated for the synthesis of the pyridine core. acsgcipr.org
Key areas for sustainable synthesis development include:
Catalytic Systems: Investigating novel, non-toxic, and reusable catalysts for the key reaction steps, such as bromination and methoxylation.
Alternative Solvents: Exploring the use of greener solvents or even solvent-free reaction conditions to minimize environmental impact. researchgate.net
Energy Efficiency: Employing energy-efficient techniques like microwave-assisted synthesis, which can significantly reduce reaction times and energy consumption. nih.gov
| Research Focus | Potential Benefit |
| One-pot synthesis | Reduced waste, higher efficiency |
| Biomass-derived precursors | Increased sustainability |
| Green catalysts | Lower toxicity, reusability |
| Microwave-assisted synthesis | Faster reactions, energy saving |
Exploration of Unexplored Reactivity Patterns
The two distinct bromine atoms in this compound offer a rich platform for exploring selective functionalization. The bromine atom on the pyridine ring is expected to have different reactivity compared to the benzylic bromine on the methyl group. daneshyari.com Future studies could systematically investigate the differential reactivity of these two sites.
Potential areas of exploration include:
Regioselective Nucleophilic Substitution: The bromomethyl group is a prime site for nucleophilic substitution, allowing for the introduction of a wide array of functional groups. wikipedia.orgorganic-chemistry.org Investigating the selective reaction at this position while leaving the ring bromine intact would be a valuable synthetic tool.
Cross-Coupling Reactions: The bromo group on the pyridine ring is a handle for various transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings, enabling the formation of carbon-carbon and carbon-heteroatom bonds. acs.orgresearchgate.netacs.org
Metal-Free Functionalization: Recent advances in transition-metal-free C-H functionalization of pyridines could also be explored to introduce additional complexity to the molecule. nih.govresearchgate.net
Design of Next-Generation Catalytic Systems for Transformations
The development of highly efficient and selective catalysts is crucial for unlocking the full synthetic potential of this compound. Future research could focus on designing bespoke catalytic systems tailored for specific transformations of this molecule.
Promising directions for catalyst design include:
Dual-Functional Catalysts: Designing catalysts that can selectively activate either the C-Br bond on the ring or the C-Br bond on the methyl group, allowing for controlled, stepwise functionalization.
Photocatalysis: The use of visible-light photocatalysis has emerged as a powerful tool for the functionalization of pyridines under mild conditions and could be applied to this substrate. acs.org
Enantioselective Catalysis: For reactions that introduce a chiral center, the development of chiral catalysts to achieve high enantioselectivity would be of significant interest, particularly for applications in medicinal chemistry.
Advanced Computational Methodologies for Predictive Chemistry
Computational chemistry offers a powerful tool for understanding and predicting the reactivity of molecules. researchgate.net For this compound, computational studies could provide valuable insights that guide experimental work.
Areas where computational methods could be applied:
Reactivity Prediction: Using Density Functional Theory (DFT) calculations to predict the relative reactivity of the two bromine atoms and other positions on the pyridine ring towards different reagents. researchgate.net
Mechanism Elucidation: Simulating reaction pathways to understand the mechanisms of potential transformations, which can aid in optimizing reaction conditions and catalyst design. researchgate.net
Spectroscopic Analysis: Predicting spectroscopic data (e.g., NMR, IR) to aid in the characterization of novel derivatives of the target compound.
| Computational Method | Application |
| Density Functional Theory (DFT) | Predict reactivity and reaction mechanisms |
| Molecular Dynamics (MD) | Simulate interactions with biological targets |
| Quantum Mechanics/Molecular Mechanics (QM/MM) | Model enzymatic reactions |
Integration with Flow Chemistry and Automated Synthesis
Flow chemistry is revolutionizing organic synthesis by offering enhanced safety, efficiency, and scalability. nih.govresearchgate.netdurham.ac.uk The synthesis and subsequent functionalization of this compound could be significantly advanced through the adoption of flow chemistry and automated synthesis platforms.
Future research in this area could involve:
Continuous Flow Synthesis: Developing a continuous flow process for the synthesis of the target compound, which would allow for safer handling of potentially hazardous reagents and intermediates. mdpi.comuc.pt
Automated Library Synthesis: Utilizing automated synthesis platforms to rapidly generate a library of derivatives by reacting this compound with a diverse range of nucleophiles and coupling partners. durham.ac.uk
In-line Analysis and Optimization: Integrating in-line analytical techniques (e.g., NMR, IR) into the flow setup to enable real-time reaction monitoring and automated optimization of reaction conditions. nih.gov
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 4-Bromo-2-bromomethyl-5-methoxy-pyridine, and how do reaction parameters influence regioselectivity?
- Methodological Answer : Bromination of methoxy-pyridine precursors using N-bromosuccinimide (NBS) under radical initiation (e.g., AIBN) in refluxing CCl₄ is a common approach. Reaction temperature and stoichiometry critically influence regioselectivity; excess NBS may lead to over-bromination. For methoxy-substituted pyridines, directing effects of the methoxy group can be modulated by adjusting solvent polarity (e.g., CCl₄ vs. DMF) . Cyclization steps may require controlled heating (80–100°C) to avoid decomposition of the bromomethyl intermediate .
Q. Which spectroscopic techniques are most effective for characterizing substitution patterns in brominated pyridine derivatives?
- Methodological Answer :
- ¹H/¹³C NMR : Chemical shifts for bromine-adjacent protons (δ 7.5–8.5 ppm) and methyl/methoxy groups (δ 3.5–4.5 ppm) confirm substitution patterns.
- Mass Spectrometry (HRMS) : Isotopic patterns (²⁷Br/⁸¹Br doublets) validate bromine presence.
- IR Spectroscopy : C-Br stretches (~550–650 cm⁻¹) and methoxy C-O stretches (~1250 cm⁻¹) differentiate functional groups .
Q. What safety protocols are essential for handling bromomethyl-substituted pyridines?
- Methodological Answer :
- Ventilation : Use fume hoods to avoid inhalation of volatile brominated intermediates.
- PPE : Nitrile gloves and safety goggles are mandatory due to skin/eye irritation risks (Hazard Classifications: Eye Irrit. 2, Skin Irrit. 2) .
- Storage : Store in sealed containers under inert atmosphere (N₂/Ar) to prevent moisture-induced decomposition .
Advanced Research Questions
Q. How can crystallographic data resolve structural ambiguities in brominated pyridine derivatives?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) with SHELXL refinement is critical for determining bond lengths (e.g., C-Br: ~1.89–1.93 Å) and dihedral angles between substituents. For disordered bromine positions, twin refinement (TWIN/BASF in SHELX) or high-resolution data (d ≤ 0.8 Å) may be required. Hydrogen-bonding networks (e.g., N–H⋯O interactions) in co-crystals (e.g., with 4-hydroxybenzoic acid) stabilize lattice packing and clarify molecular geometry .
Q. What strategies address contradictions in regioselective bromination of methoxy-pyridine substrates?
- Methodological Answer : Conflicting regioselectivity may arise from competing radical vs. electrophilic pathways. To resolve this:
- Radical Quenching : Add TEMPO to confirm radical-mediated mechanisms.
- Computational Modeling : DFT calculations (e.g., Fukui indices) predict electrophilic attack sites.
- Isotopic Labeling : Use deuterated solvents to probe kinetic vs. thermodynamic control .
Q. How does the pyridine ring’s electronic environment influence bromomethyl reactivity in cross-coupling reactions?
- Methodological Answer : The electron-withdrawing methoxy group para to the bromomethyl substituent activates the C–Br bond for Suzuki-Miyaura coupling. Hammett σ⁺ values quantify substituent effects: σ⁺(OMe) = –0.78 enhances electrophilicity. For Kumada couplings, Grignard reagent nucleophilicity (e.g., MeMgBr vs. PhMgBr) must align with the substrate’s LUMO energy (calculated via DFT) to avoid side reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
